4-amino-N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide
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Overview
Description
(Z)-4-AMINO-N’-[(E)-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including an oxadiazole ring, an amino group, and a brominated phenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-AMINO-N’-[(E)-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and 4-amino-1,2,5-oxadiazole-3-carboximidamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-AMINO-N’-[(E)-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
(Z)-4-AMINO-N’-[(E)-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-4-AMINO-N’-[(E)-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay or binding to a receptor in a pharmacological study.
Comparison with Similar Compounds
Similar Compounds
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-[(2-METHYL-1-PIPERIDINYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE HYDROCHLORIDE: This compound shares a similar core structure but includes additional functional groups that may alter its reactivity and applications.
4-Bromo–methylphenethylamine hydrochloride: Another related compound with a brominated phenyl group, used in different chemical contexts.
Uniqueness
The uniqueness of (Z)-4-AMINO-N’-[(E)-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C12H13BrN6O3 |
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Molecular Weight |
369.17 g/mol |
IUPAC Name |
4-amino-N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C12H13BrN6O3/c1-2-21-8-4-6(3-7(13)10(8)20)5-16-17-11(14)9-12(15)19-22-18-9/h3-5,20H,2H2,1H3,(H2,14,17)(H2,15,19)/b16-5+ |
InChI Key |
WKAUOAZWSSLYPX-FZSIALSZSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/N=C(/C2=NON=C2N)\N)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NN=C(C2=NON=C2N)N)Br)O |
Origin of Product |
United States |
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